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Abstract
This application note details a robust Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the comprehensive impurity profiling of Teneligliptin, a

dipeptidyl peptidase-4 (DPP-4) inhibitor. The described protocol facilitates the separation and

quantification of Teneligliptin from its potential process-related impurities and degradation

products generated under various stress conditions. This method is crucial for ensuring the

quality, safety, and efficacy of Teneligliptin in pharmaceutical formulations. The protocol has

been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction
Teneligliptin is an oral anti-diabetic drug used for the management of type 2 diabetes mellitus.

[1][2] Impurity profiling is a critical aspect of drug development and manufacturing, as impurities

can impact the safety and efficacy of the final drug product.[3] Chromatographic techniques,

particularly RP-HPLC, are powerful tools for the separation, identification, and quantification of

these impurities. This document provides a detailed protocol for a stability-indicating RP-HPLC

method for Teneligliptin and its impurities.

Experimental Workflow
The overall workflow for Teneligliptin impurity profiling involves sample preparation,

chromatographic separation, and data analysis. The following diagram illustrates the key steps.
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Caption: Experimental workflow for Teneligliptin impurity profiling.

Materials and Reagents
Teneligliptin Reference Standard

Teneligliptin Sample (Bulk Drug or Formulation)

HPLC Grade Acetonitrile

HPLC Grade Methanol

Potassium Dihydrogen Phosphate
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Orthophosphoric Acid

Hydrochloric Acid

Sodium Hydroxide

Hydrogen Peroxide

HPLC Grade Water

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector

Analytical Balance

pH Meter

Sonicator

0.45 µm Membrane Filters

Chromatographic Conditions
Several methods have been reported for the analysis of Teneligliptin and its impurities. The

following table summarizes a selection of validated RP-HPLC methods.
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Parameter Method 1 Method 2 Method 3

Column
Kromasil 100-5C18

(250x4.6mm, 5µm)[1]

Grace Smart C18

(250mm x 4.6mm,

5µm)[4]

BDS Hypersil C18

(250 x 4.6 mm, 5µ)[5]

Mobile Phase

Phosphate Buffer (pH

6.0) and Acetonitrile

(60:40 v/v)[1]

0.05M Potassium

dihydrogen phosphate

(pH 4.0) and

Acetonitrile (80:20 v/v)

[4]

Mobile Phase A:

Octane sulfonic acid

and phosphate buffer

with triethylamine (pH

3.0). Mobile Phase B:

Acetonitrile. (Gradient)

[5]

Flow Rate 1.0 mL/min[1] 1.0 mL/min[4] 1.0 mL/min[5]

Detection Wavelength 246 nm[1] 242 nm[4] 210 nm[5]

Column Temperature Ambient Not Specified 35 °C[5]

Injection Volume Not Specified Not Specified 20 µL[3]

Protocols
Standard Solution Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Teneligliptin reference standard into

a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Acetonitrile 90:10 v/v)

and make up the volume.[6]

Working Standard Solution (e.g., 75 µg/mL): Further dilute the stock solution to achieve the

desired concentration for analysis.[6]

Sample Solution Preparation (from Tablets)
Weigh and powder a sufficient number of tablets to obtain an amount equivalent to 10 mg of

Teneligliptin.

Transfer the powder to a 10 mL volumetric flask.
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Add approximately 7 mL of diluent and sonicate for 15 minutes to ensure complete

dissolution.[3]

Make up the volume with the diluent.

Filter the solution through a 0.45 µm membrane filter before injection.[3]

Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the

analytical method. The following diagram outlines the process for subjecting the Teneligliptin

sample to various stress conditions.
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Stress Conditions

Teneligliptin Sample

Acid Hydrolysis
(e.g., 0.1N HCl, 35°C, 48h)

Base Hydrolysis
(e.g., 0.1N NaOH, 35°C, 48h)

Oxidative Degradation
(e.g., 3% H2O2, 35°C, 48h)

Thermal Degradation
(e.g., 69°C, 48h)

Photolytic Degradation
(UV light at 365 nm, 48h)

Neutralization (for Acid/Base)

Dilution with Methanol

Filtration (0.45 µm)

HPLC Analysis

Click to download full resolution via product page

Caption: Workflow for forced degradation studies of Teneligliptin.

Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 35°C for 48 hours. Neutralize the

solution with sodium hydroxide before dilution and analysis.[1]
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Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 35°C for 48 hours. Neutralize

the solution with hydrochloric acid before dilution and analysis.[1]

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at 35°C for 48

hours.[1]

Thermal Degradation: Expose the solid drug substance to a temperature of 69°C for 48

hours.[1]

Photolytic Degradation: Expose the drug substance to UV light at 365 nm for 48 hours.[1]

Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table

summarizes typical validation parameters and acceptance criteria.

Parameter Typical Results Acceptance Criteria

Linearity (R²) > 0.998[4][7] R² ≥ 0.99

Accuracy (% Recovery)
99.315 ± 0.283% for

Teneligliptin[4][7]
98.0 - 102.0%

Precision (% RSD) < 2.0[4][7] % RSD ≤ 2.0

Limit of Detection (LOD) 0.038 µg/mL for Teneligliptin[3] Signal-to-Noise ratio of 3:1

Limit of Quantification (LOQ) 0.116 µg/mL for Teneligliptin[3] Signal-to-Noise ratio of 10:1

Robustness

Unaffected by small, deliberate

variations in method

parameters.[4][7]

% RSD should be within

acceptable limits.

Results and Discussion
The described RP-HPLC method successfully separates Teneligliptin from its impurities and

degradation products. Forced degradation studies showed significant degradation under basic,

oxidative, and thermal conditions, while the drug was relatively stable under acidic and
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photolytic stress.[1] The method demonstrated good linearity, accuracy, and precision, making

it suitable for routine quality control analysis.

Conclusion
The detailed application note provides a validated RP-HPLC method for the impurity profiling of

Teneligliptin. This method is specific, accurate, precise, and stability-indicating, making it a

valuable tool for researchers, scientists, and drug development professionals involved in the

quality control of Teneligliptin.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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